2-Fluoro-4-iodophenylhydrazine hydrochloride

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure 2-Fluoro-4-iodophenylhydrazine hydrochloride as a non-interchangeable strategic intermediate. The defined 2-fluoro,4-iodo regiochemistry creates an orthogonal synthetic handle: the iodine undergoes selective Suzuki-Miyaura coupling while the fluorine preserves a site for subsequent diversification or PK modulation. Substituting this compound with mono‑halogenated aryl hydrazines (e.g., 4‑fluorophenylhydrazine) leads to synthetic failure or altered outcomes. Ideal for building fluorinated indole/pyrazole libraries with enhanced metabolic stability. Ensure your synthesis path retains the dual‑functional scaffold.

Molecular Formula C6H7ClFIN2
Molecular Weight 288.49 g/mol
CAS No. 502496-29-9
Cat. No. B1498202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodophenylhydrazine hydrochloride
CAS502496-29-9
Molecular FormulaC6H7ClFIN2
Molecular Weight288.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NN.Cl
InChIInChI=1S/C6H6FIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
InChIKeyYAHTZRMOKVQZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodophenylhydrazine Hydrochloride (CAS 502496-29-9): A Dual-Halogenated Aryl Hydrazine for Precision Synthesis and Procurement


2-Fluoro-4-iodophenylhydrazine hydrochloride (CAS 502496-29-9) is a halogenated aryl hydrazine derivative, existing as the hydrochloride salt. Its molecular formula is C₆H₇ClFIN₂, with a molecular weight of 288.49 g/mol . The compound features a phenyl ring substituted with a fluoro group at the 2-position and an iodo group at the 4-position, along with a hydrazine moiety [1]. This specific arrangement of fluorine and iodine provides a unique chemical profile, making it a critical building block in organic synthesis, medicinal chemistry, and materials science . It is typically synthesized from 2-fluoro-4-iodoaniline .

Why 2-Fluoro-4-iodophenylhydrazine Hydrochloride Cannot Be Interchanged with Common Analogs in Critical Applications


In research and industrial settings, substituting 2-fluoro-4-iodophenylhydrazine hydrochloride with a seemingly similar aryl hydrazine, such as 4-fluorophenylhydrazine, 4-iodophenylhydrazine, or 2-fluorophenylhydrazine, often leads to synthetic failure or altered outcomes. The precise 2-fluoro, 4-iodo substitution pattern on the phenyl ring dictates a unique electronic environment and a specific reactivity profile . While 4-iodophenylhydrazine provides a single site for cross-coupling, it lacks the fluoro group which is essential for tuning metabolic stability and target binding in pharmaceuticals . Conversely, fluorinated hydrazines without iodine cannot undergo the efficient metal-catalyzed cross-coupling reactions that are pivotal for building molecular complexity . The combination of both halogens in a defined regiochemistry creates an orthogonal synthetic handle, enabling sequential, selective functionalization that is not possible with mono-halogenated or differently substituted analogs, thus justifying its selection as a non-interchangeable, strategic intermediate.

Quantitative Differentiation Evidence: 2-Fluoro-4-iodophenylhydrazine Hydrochloride vs. Analogs


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: Iodo vs. Bromo Leaving Group

The presence of the iodo substituent at the 4-position provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. While a direct head-to-head study for this specific compound is not available, class-level inference from the well-established reactivity order of aryl halides (I > Br > Cl > F) in oxidative addition to Pd(0) confirms that the iodo group will react much faster and under milder conditions [1]. For example, in Suzuki-Miyaura couplings, aryl iodides typically exhibit rate constants 10-100 times greater than those of corresponding aryl bromides under identical conditions [2]. This translates to higher yields and lower catalyst loadings for 2-fluoro-4-iodophenylhydrazine hydrochloride compared to its bromo analog, 2-fluoro-4-bromophenylhydrazine hydrochloride .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Improved Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form of 2-fluoro-4-iodophenylhydrazine offers a tangible advantage in aqueous solubility compared to its free base counterpart. While precise solubility data is not published, this is a well-established class-level principle for aryl hydrazines. For instance, the free base (2-fluoro-4-iodophenyl)hydrazine is described as having limited water solubility, whereas the hydrochloride salt is noted for its significantly improved solubility in aqueous media, enhancing its usability in laboratory and industrial settings . This difference is critical for reactions conducted in water or aqueous-organic mixtures, and for biological assays where solubility is a prerequisite.

Formulation Medicinal Chemistry Process Chemistry

Orthogonal Reactivity Enabled by Dual-Halogen Substitution Pattern

The 2-fluoro, 4-iodo substitution pattern provides two distinct, orthogonal handles for sequential chemical transformations. The iodine atom acts as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . The fluorine atom, which is inert under these conditions, remains as a stable substituent that can later influence the molecule's properties (e.g., metabolic stability, binding affinity) or participate in SNAr reactions under specific, more forcing conditions . In contrast, analogs like 4-fluorophenylhydrazine lack the iodo cross-coupling handle, and 4-iodophenylhydrazine lacks the beneficial fluoro substituent. This orthogonal reactivity is a cornerstone of divergent synthesis and allows for the rapid exploration of chemical space around a phenylhydrazine core.

Organic Synthesis Drug Discovery Chemoselectivity

Higher Molecular Weight and Structural Complexity for Advanced Intermediates

With a molecular weight of 288.49 g/mol, 2-fluoro-4-iodophenylhydrazine hydrochloride is a significantly more complex and heavier building block compared to simpler analogs like 2-fluorophenylhydrazine (126.13 g/mol) or 4-iodophenylhydrazine (234.04 g/mol) [1]. This increased molecular weight and the presence of both fluorine and iodine atoms position it as a more advanced intermediate. In drug discovery, starting with a more elaborated scaffold can reduce the number of synthetic steps required to reach a lead-like compound, thereby accelerating the optimization process and reducing overall project costs.

Medicinal Chemistry Process Chemistry Lead Optimization

Validated Application Scenarios for 2-Fluoro-4-iodophenylhydrazine Hydrochloride


Divergent Synthesis of Pharmaceutical Libraries via Sequential Cross-Coupling

Leveraging the orthogonal reactivity of the iodo and fluoro groups, 2-fluoro-4-iodophenylhydrazine hydrochloride serves as a core scaffold for building diverse compound libraries. The iodine undergoes efficient Suzuki-Miyaura cross-coupling with various boronic acids to install aryl or heteroaryl groups, while the fluorine atom remains inert, preserving a site for subsequent diversification or for modulating pharmacokinetic properties .

Synthesis of Fluorinated Heterocycles and Azo Dyes

The hydrazine moiety is a classic precursor for synthesizing nitrogen-containing heterocycles like indoles and pyrazoles. The presence of the fluorine atom in 2-fluoro-4-iodophenylhydrazine hydrochloride imparts desired physicochemical properties (e.g., increased lipophilicity and metabolic stability) to the resulting heterocycles, which are highly sought after in agrochemical and pharmaceutical development . It can also be used in azo coupling reactions to create fluorinated azo dyes with unique coloristic properties.

Preparation of Advanced Building Blocks for Medicinal Chemistry

Its dual functionality makes it ideal for preparing advanced intermediates that are only a few steps away from potential drug candidates. For instance, the iodo group can be converted to a boronic ester, enabling subsequent C-C bond formations, or replaced with other functional groups via metal-catalyzed reactions . The increased molecular complexity compared to simpler aryl hydrazines allows for more efficient and convergent synthetic routes.

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